molecular formula C4H7NS2 B14674148 Carbamodithioic acid, 2-propenyl- CAS No. 44602-38-2

Carbamodithioic acid, 2-propenyl-

Cat. No.: B14674148
CAS No.: 44602-38-2
M. Wt: 133.2 g/mol
InChI Key: UTNGOTDJKTYZDV-UHFFFAOYSA-N
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Description

Carbamodithioic acid, 2-propenyl- (IUPAC name: 2-propenyl carbamodithioate) is a dithiocarbamate derivative characterized by a propenyl (allyl) group attached to the carbamodithioic acid backbone. Dithiocarbamates are organosulfur compounds with the general structure R₂N-C(=S)-S⁻, often stabilized as salts or esters.

Properties

IUPAC Name

prop-2-enylcarbamodithioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NS2/c1-2-3-5-4(6)7/h2H,1,3H2,(H2,5,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTNGOTDJKTYZDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=S)S
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NS2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70388847
Record name Carbamodithioic acid, 2-propenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70388847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.2 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

44602-38-2
Record name Carbamodithioic acid, 2-propenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70388847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Carbamodithioic acid, 2-propenyl- can be synthesized through the reaction of allylamine with carbon disulfide in the presence of a base. The reaction typically proceeds as follows: [ \text{CH}_2=\text{CHCH}_2\text{NH}_2 + \text{CS}_2 + \text{Base} \rightarrow \text{CH}_2=\text{CHCH}_2\text{NHC(S)SH} ]

Industrial Production Methods

Industrial production of carbamodithioic acid, 2-propenyl- often involves large-scale synthesis using similar methods but optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and the choice of base, are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

Carbamodithioic acid, 2-propenyl- undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form disulfides.

    Reduction: Reduction reactions can convert it back to the corresponding amine.

    Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Alkyl halides are often used in substitution reactions.

Major Products Formed

    Oxidation: Disulfides.

    Reduction: Corresponding amines.

    Substitution: Various substituted dithiocarbamates.

Scientific Research Applications

Carbamodithioic acid, 2-propenyl- has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of pesticides and rubber chemicals

Mechanism of Action

The mechanism of action of carbamodithioic acid, 2-propenyl- involves its interaction with molecular targets such as enzymes and proteins. It can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. The pathways involved include the inhibition of key metabolic processes, leading to the desired biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The table below summarizes key structural and functional differences between carbamodithioic acid, 2-propenyl- and related compounds:

Compound Name Molecular Formula Molecular Weight Key Substituents/Features Primary Applications References
Carbamodithioic acid, 2-propenyl- C₄H₇NS₂ (inferred) ~133.2 (inferred) Propenyl group, no halogenation Likely herbicide precursor
Sulfallate C₈H₁₃ClNS₂ 222.8 2-Chloro-2-propenyl, diethyl groups Herbicide (Vegadex®)
Zineb (C₄H₆N₂S₄)Zn 275.7 Ethylene bis-dithiocarbamate, Zn²⁺ Fungicide
Metham Sodium C₂H₄NNaS₂ 129.2 Methyl group, sodium salt Soil fumigant
Diethyldithiocarbamate ethyl ester C₇H₁₅NS₂ 177.3 Ethyl ester, diethyl groups Chemical intermediate
Carbamothioic acid, 2-propenyl- ester C₈H₁₅NOS 173.3 O-(2-methylpropyl) ester, single sulfur HPLC analysis applications

Key Comparison Points

Reactivity and Stability
  • Sulfallate (2-chloro-2-propenyl derivative) exhibits enhanced herbicidal activity due to the electron-withdrawing chlorine atom, which facilitates nucleophilic displacement in target weeds .
  • Zineb and other metal complexes demonstrate reduced volatility and improved stability in aqueous environments, attributed to the zinc or manganese coordination .
Analytical and Regulatory Considerations
  • Carbamothioic acid, 2-propenyl- ester (C₈H₁₅NOS) is analyzed via reverse-phase HPLC, suggesting that carbamodithioic acid derivatives may require tailored chromatographic methods due to sulfur content and hydrophobicity .
  • Regulatory frameworks (e.g., EPA) classify metal dithiocarbamates like zineb as restricted-use pesticides due to neurotoxic and carcinogenic risks, whereas simpler esters like sulfallate face scrutiny over groundwater contamination .

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